![molecular formula C6H2Br3N3 B13673257 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)
3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring structure combining pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine typically involves the bromination of 1H-pyrazolo[4,3-b]pyridine. A common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce larger, more complex heterocyclic systems.
科学的研究の応用
3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
作用機序
The mechanism of action of 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The bromine atoms enhance its electrophilicity, making it reactive towards nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its potential therapeutic effects.
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
1H-Pyrazolo[4,3-c]pyridine: A structural isomer with the pyrazole and pyridine rings fused in a different orientation.
1H-Pyrazolo[1,5-a]pyridine: A compound with a different fusion pattern, leading to distinct chemical properties.
Uniqueness: 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine is unique due to the specific positions of the bromine atoms, which significantly influence its reactivity and potential applications. The presence of multiple bromine atoms makes it a versatile intermediate for further functionalization and the synthesis of complex molecules.
特性
分子式 |
C6H2Br3N3 |
|---|---|
分子量 |
355.81 g/mol |
IUPAC名 |
3,5,7-tribromo-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H2Br3N3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12) |
InChIキー |
SPJPRDQQVCSLFT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NNC(=C2N=C1Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


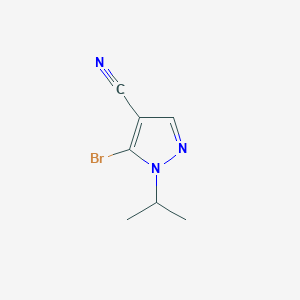
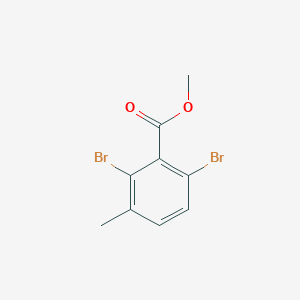
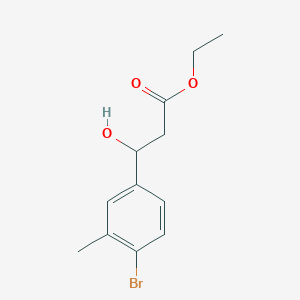
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)
![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)
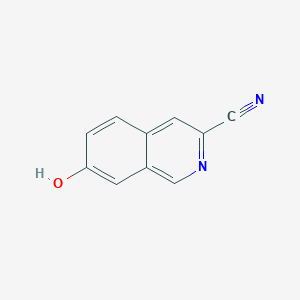
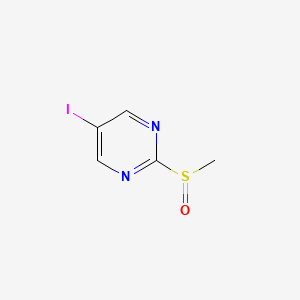


![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
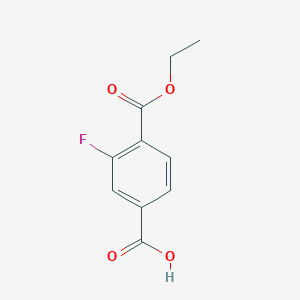


![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)
